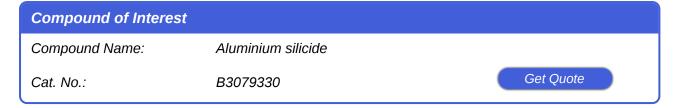


thermodynamic properties of aluminium silicide compounds

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Thermodynamic Properties of **Aluminium Silicide** Compounds

Introduction

The aluminium-silicon (Al-Si) binary system is of immense technological importance, forming the basis of widely used casting alloys in the automotive and aerospace industries. Unlike many binary metallic systems, the equilibrium Al-Si phase diagram is characterized by a simple eutectic reaction with significant solid solubility of silicon in aluminum and vice-versa. Notably, the system does not form stable intermetallic compounds under equilibrium conditions.[1] However, under non-equilibrium processing conditions, such as the annealing of amorphous Al-Si mixtures or in thin-film applications, the formation of metastable **aluminium silicide** compounds has been observed.[1] Understanding the thermodynamic properties of these metastable phases, as well as the stable alloy mixtures, is critical for controlling microstructure, predicting phase transformations, and designing materials with tailored properties.

This technical guide provides a comprehensive overview of the thermodynamic properties of **aluminium silicide** compounds and alloys. It details the experimental and computational methods used to determine these properties, presents available quantitative data, and illustrates key workflows and relationships for researchers, scientists, and professionals in materials and drug development.

Thermodynamic Data of Aluminium Silicide



Quantitative thermodynamic data for specific, stoichiometric **aluminium silicide** compounds are scarce due to their metastable nature. Most experimental work focuses on the properties of Al-Si alloys across a range of compositions. Theoretical calculations provide valuable estimates for the properties of metastable phases.

Table 1: Calculated Formation Energy of Metastable Aluminium Silicide

Computational methods, particularly Density Functional Theory (DFT), have been used to predict the formation energies of potential metastable compounds. The Al2Si structure is considered a probable candidate for the metastable silicide observed experimentally.[1]

Compound	Method	Formation Energy (eV/atom)
Al2Si	DFT	~0.105
AlSi (A-type)	DFT (QE)	0.107
AlSi (A-type)	DFT (VASP)	0.103

Data sourced from atomistic and DFT simulations. The positive formation energy indicates the phase is metastable relative to the unmixed elements.[1]

Table 2: Thermodynamic Properties of Liquid Al-Si Alloys at 1200 K

The following data were derived from electromotive force (EMF) measurements on liquid Al-Si alloys. The properties include the partial molar free energy of mixing for aluminum (ngcontent-ng-c4139270029=""_nghost-ng-c1097911779="" class="inline ng-star-inserted">

 $\Delta \bar{G}_{AI} \Delta G^{\mathsf{T}} \mathsf{Al}$



), the partial molar entropy of mixing for aluminum (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

 $\Delta \bar{S}_{Al} \Delta S^{\mathsf{T}} A l$

), and the integral heat of mixing (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

 $\Delta H_{mix} \Delta Hmix$

).

Mole Fraction Si (ngcontent-ng- c4139270029="" _nghost-ng- c1097911779="" class="inline ng- star-inserted">	ngcontent-ng- c4139270029="" _nghost-ng- c1097911779="" class="inline ng- star-inserted">	ngcontent-ng- c4139270029="" _nghost-ng- c1097911779="" class="inline ng- star-inserted">	ngcontent-ng- c4139270029="" _nghost-ng- c1097911779="" class="inline ng- star-inserted">
X_{Si} XSi	$\Delta ar{G}_{Al} {f \Delta G}^{ar{}} {f A} {f l}$	$\Delta ar{S}_{Al} oldsymbol{\Delta S}^{-} oldsymbol{A} oldsymbol{L}$	ΔH_{mix} ΔH mix
)	(cal/g-atom)	(cal/deg·g-atom)	(cal/g-atom)
0.1	-2,850	1.80	-70
0.2	-2,500	1.35	-80
0.3	-2,150	1.05	-90
0.4	-1,800	0.80	-95
0.5	-1,450	0.60	-75
0.6	-1,150	0.45	-40
0.7	-850	0.30	+10
0.8	-600	0.20	+40
0.9	-300	0.10	+45



Experimental Protocols for Thermodynamic Characterization

Several experimental techniques are employed to measure the thermodynamic properties of metallic alloys. The primary methods include calorimetry, to measure heat effects directly, and electromotive force (EMF) measurements, which determine thermodynamic activities.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is widely used to determine heat capacity, enthalpy of fusion (melting), and the temperatures of phase transitions.[3][4]

Experimental Protocol:

- Sample Preparation: A small, precisely weighed sample (typically 6-10 mg) of the Al-Si alloy is placed into a crucible, often made of aluminum or, for higher temperatures, platinum with sapphire liners to prevent reactions.[2][4] An identical, empty crucible is used as a reference. [2]
- Baseline Calibration: A baseline scan is performed with two empty crucibles to correct for any thermal asymmetries in the DSC instrument.[3]
- Measurement Scan: The sample and reference crucibles are placed on separate, identical stages within a furnace.[3] The furnace temperature is ramped at a constant, linear rate (e.g., 10 °C/min).[4][5]
- Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) absorb heat, while exothermic events (like crystallization) release heat, causing deviations in the heat flow signal.[3]
- Data Analysis: The resulting heat flow curve is integrated to quantify the enthalpy changes (e.g., latent heat of fusion). The specific heat capacity can also be derived by subtracting the empty pan baseline from the sample experiment data.[4]



Drop Calorimetry

Drop calorimetry is a technique used to measure the enthalpy content of a substance at high temperatures. It is particularly useful for determining the heat of formation of intermetallic compounds and alloys.[6][7]

Experimental Protocol:

- Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type, is used.[8] For
 determining the heat of formation by dissolution, the calorimeter's crucible contains a liquid
 metal solvent (e.g., a molten aluminum bath).[6] The entire assembly is maintained at a
 constant high temperature (e.g., 1200°C).[6]
- Sample Drop: A precisely weighed sample of the compound or a mixture of its constituent elements, initially at room temperature, is dropped into the high-temperature solvent bath.[7]
- Heat Measurement: The heat effect of the sample dropping, heating up, and dissolving is
 measured by a thermopile surrounding the crucible. The area under the resulting
 temperature-time curve is proportional to the total heat effect.[8]
- Enthalpy of Formation Calculation: The experiment is performed twice: once with the preformed compound and once with an unreacted mixture of the pure elements in the same stoichiometric ratio. The difference between the two measured heat effects corresponds to the enthalpy of formation of the compound at room temperature.[8]

Electromotive Force (EMF) Method

The electromotive force (EMF) method is an electrochemical technique that provides highly accurate data on the chemical potential (activity), partial molar Gibbs energy, entropy, and enthalpy of a component in an alloy.[9][10]

Experimental Protocol:

- Electrochemical Cell Assembly: A concentration cell is constructed. For Al-Si alloys, the cell can be represented as: Al(I) | Al³⁺ in molten salt electrolyte | Al-Si alloy(I)
- Components: The cell consists of a pure liquid aluminum reference electrode, a liquid Al-Si alloy working electrode, and a molten salt electrolyte (e.g., LiCl-KCl-NdCl3 or a solid CaF2-



based electrolyte) containing ions of the active metal (Al3+).[9][11]

- EMF Measurement: The cell is placed in a furnace and maintained at a constant temperature. The potential difference (EMF, E) between the reference and working electrodes is measured using a high-impedance voltmeter. Measurements are typically repeated over a range of temperatures.[10]
- Thermodynamic Calculation: The partial molar Gibbs free energy of aluminum in the alloy (ngcontent-ng-c4139270029=""_nghost-ng-c1097911779="" class="inline ng-star-inserted">

$$\Delta \bar{G}_{AI} \Delta G^{\mathsf{T}} \mathsf{Al}$$

) is directly related to the measured EMF by the Nernst equation: ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

$$\Delta \bar{G}_{AI} = -nFE\Delta G^{T}Al = -nFE$$

where n is the number of electrons transferred (3 for Al), F is the Faraday constant, and E is the measured EMF.[9] The partial molar entropy (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

$$\Delta \bar{S}_{AI} \Delta S^{T} A l$$

) can be determined from the temperature dependence of the EMF, and the partial molar enthalpy (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

$$\Delta \bar{H}_{AI} \Delta H^{T} A l$$

) can then be calculated using the Gibbs-Helmholtz equation.

Computational Modeling

Given the challenges in experimentally studying metastable phases, computational thermodynamics plays a crucial role.

CALPHAD (CALculation of PHAse Diagrams): This method uses thermodynamic models to
describe the Gibbs free energy of each phase in a system.[12][13] By fitting model
parameters to available experimental data (phase boundaries, thermochemical
measurements), the CALPHAD approach can predict phase diagrams and thermodynamic







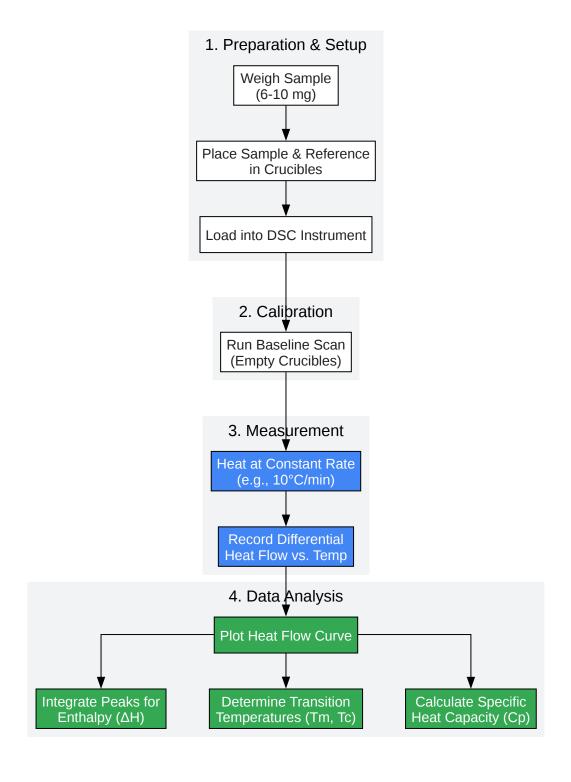
properties for multi-component systems over wide ranges of temperature and composition. [14][15]

• First-Principles (Ab Initio) Methods: Techniques like Density Functional Theory (DFT) calculate the electronic structure and total energy of a compound from fundamental quantum mechanical principles. These calculations can predict the enthalpy of formation for both stable and metastable crystal structures without requiring experimental input, making them invaluable for studying phases like Al2Si.[1]

Visualizations

The following diagrams illustrate a key experimental workflow and a fundamental thermodynamic relationship.

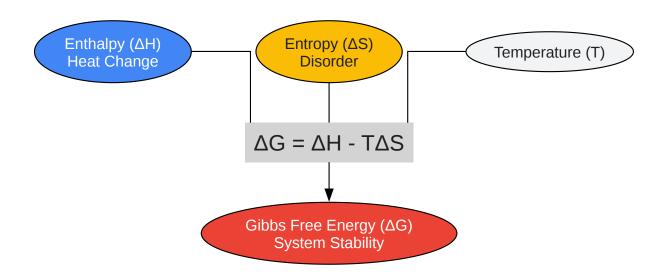




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Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).





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Caption: Relationship between core thermodynamic properties.

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- To cite this document: BenchChem. [thermodynamic properties of aluminium silicide compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3079330#thermodynamic-properties-of-aluminium-silicide-compounds]

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